1,2-Bis(phenylthio)ethylene
Description
1,2-Bis(phenylthio)ethylene is a sulfur-containing organic compound characterized by a central ethylene backbone (C=C) substituted with phenylthio (–SPh) groups at both carbons.
Properties
CAS No. |
23528-44-1 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
[(Z)-2-phenylsulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H/b12-11- |
InChI Key |
UHGSEDVQATYWGI-QXMHVHEDSA-N |
SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)S/C=C\SC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Preparation via Dehydrobromination of cis-1,2-bis(phenylthio)ethylene Derivatives
One well-documented method involves the elimination of thiophenol from halogenated precursors, specifically through dehydrobromination of cis-1,2-bis(phenylthio)ethylene derivatives. This approach utilizes cis-1-bromo-2-(phenylthio)ethylene or related halogenated intermediates as substrates, which upon treatment with strong bases or elimination conditions, yield 1,2-bis(phenylthio)ethylene.
The process typically involves:
- Starting from 1,2-dibromoethylene or related dibromo compounds.
- Nucleophilic substitution with thiophenol to introduce phenylthio groups.
- Subsequent elimination of bromine atoms to form the double bond with bis(phenylthio) substitution.
Yields for related phenylthioalkyne and vinyl sulfide compounds prepared by similar methods range from 70% to 90%, indicating good efficiency.
This method is supported by spectral data (1H NMR, IR, GC/MS) confirming the structure of the products, ensuring the reliability of the synthetic route.
Synthesis via Nucleophilic Substitution of Bromomethylphenylthioethane Derivatives
Another preparation strategy involves the bromination of hydroxymethylphenylthioethane derivatives followed by nucleophilic substitution with thiolates.
Example:
- Starting with 1,2-bis-(2-hydroxymethylphenylthio)ethane.
- Bromination using hydrobromic acid to yield 1,2-bis((2-(bromomethyl)phenyl)thio)ethane.
- Subsequent reaction with thiol nucleophiles (e.g., 2-mercaptopyridine) in the presence of bases like cesium carbonate to substitute bromomethyl groups with thiol functionalities, forming bis(arylthio) derivatives.
This method achieves high yields (around 92%) and high purity, as confirmed by melting point analysis and elemental analysis.
The reaction conditions typically involve reflux in toluene for extended periods (e.g., 16 hours) followed by filtration and solvent removal.
Catalytic Addition of Aryl Disulfides to Acetylene
A modern and innovative method involves the nickel-catalyzed addition of aryl disulfides to acetylene gas to form 1,2-bis(arylthio)ethenes, including this compound.
Key features:
- Use of a nickel catalyst such as Ni(acac)2 with phosphine ligands.
- Acetylene gas generated in situ or supplied via specialized reactors that allow controlled gas delivery at atmospheric pressure.
- Reaction conducted in solvents like acetonitrile or DMF at moderate temperatures (e.g., 60–120 °C).
- High yields reported, typically between 68% and 94%, with high purity (>98%) confirmed by NMR spectroscopy.
Advantages include:
This catalytic method is notable for its environmental and operational benefits and is considered a state-of-the-art synthesis route.
Use of Bis(phenylthio)methaneboronic Esters as Precursors
An alternative approach involves the use of bis(phenylthio)methaneboronic esters as synthetic intermediates that can generate carbanions or ketene thioacetals, which can then be transformed into this compound derivatives.
- This method exploits organoboron chemistry to facilitate carbon–carbon bond formation and introduction of phenylthio groups.
- The boronic esters serve as sources of stabilized carbanions under appropriate conditions, which can be reacted with electrophiles to build the desired bis(phenylthio)ethylene framework.
- Although less commonly employed for direct synthesis of this compound, this method provides a strategic alternative for related compounds and functionalized derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Dehydrobromination of cis-1,2-bis(phenylthio)ethylene derivatives | cis-1-bromo-2-(phenylthio)ethylene | Base (e.g., KOH), elimination conditions | 70–90 | Confirmed by spectral data; classical route |
| Nucleophilic substitution of bromomethylphenylthioethane | 1,2-bis-(2-hydroxymethylphenylthio)ethane, HBr | Cs2CO3, reflux in toluene | ~92 | High purity; versatile for arylthiol substitution |
| Ni-catalyzed addition of aryl disulfides to acetylene | Aryl disulfides, acetylene gas | Ni(acac)2, PPh3, MeCN, 60–120 °C | 68–94 | Modern, efficient, scalable, allows isotopic labeling |
| Organoboron chemistry using bis(phenylthio)methaneboronic esters | Bis(phenylthio)methaneboronic esters | Various electrophiles, organometallic reagents | Variable | Strategic for related derivatives |
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(phenylthio)ethylene undergoes various chemical reactions, including:
Isomerization: The compound can undergo cis-trans isomerization induced by benzenethiyl radicals.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Isomerization: Benzenethiyl radicals are commonly used to induce cis-trans isomerization.
Substitution: Electrophilic reagents such as bromine can react with this compound under mild conditions.
Major Products Formed
Isomerization: The major products are the cis and trans isomers of this compound.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
1,2-Bis(phenylthio)ethylene has several scientific research applications:
Chemistry: It is used as a model compound to study cis-trans isomerization and radical reactions.
Biology and Medicine:
Industry: The compound’s reactivity makes it useful in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,2-bis(phenylthio)ethylene involves its ability to undergo cis-trans isomerization and participate in radical reactions. The molecular targets and pathways involved include the interaction with benzenethiyl radicals, which facilitate the isomerization process .
Comparison with Similar Compounds
1,2-Bis(phenylthio)ethane
(Z)-1,2-Bis(benzylthio)-ethylene
- Structure : Ethylene backbone with benzylthio (–SCH₂C₆H₅) substituents.
- Stereochemistry (Z-configuration) may influence reactivity in trans-stereoselective reactions .
trans-1,2-Bis(diphenylphosphino)ethylene
- Molecular Formula : C₂₆H₂₂P₂ (MW: 396.41 g/mol) .
- Structure : Ethylene backbone with diphenylphosphine (–PPh₂) groups in trans configuration.
- Key Differences: Phosphine ligands are stronger σ-donors and weaker π-acceptors than thioethers, leading to more stable metal complexes (e.g., in catalysis) . Higher molecular weight and steric demand compared to sulfur analogs.
- Applications: Widely used in organometallic catalysis (e.g., cross-coupling reactions) .
1,2-Bis(2-aminophenylthio)propane
- Molecular Formula : C₁₅H₁₈N₂S₂ (MW: 290.44 g/mol) .
- Structure: Propane backbone with 2-aminophenylthio groups.
- Key Differences: Amino groups (–NH₂) enhance chelating ability for transition metals, enabling diverse coordination modes.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electronic Effects : Sulfur-based ligands (e.g., this compound) are softer Lewis bases than phosphines, favoring interactions with softer metals like Hg(II) or Cd(II) .
- Synthetic Utility : Radical-mediated synthesis of this compound demonstrates high trans-selectivity, enabling precise control in organic transformations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2-bis(phenylthio)ethylene, and how can purity be optimized during synthesis?
- The compound is commonly synthesized via oxidative coupling of thiophenol derivatives or nucleophilic substitution reactions. Key steps include controlling stoichiometric ratios of phenylthiol and ethylene precursors, as well as using catalysts like iodine or metal salts to enhance yield . Purity optimization involves chromatographic separation (e.g., silica gel chromatography) and recrystallization from solvents like ethanol or dichloromethane .
Q. Which spectroscopic techniques are essential for characterizing this compound and its metal complexes?
- IR spectroscopy identifies sulfur-metal bonding via shifts in ν(S–C) and ν(C=C) stretches .
- UV-Vis spectroscopy detects ligand-to-metal charge transfer (LMCT) bands in complexes (e.g., Zn(II), Pt(II)) .
- Elemental analysis confirms stoichiometry, while molar conductance distinguishes mononuclear (low conductance) from dinuclear complexes (higher conductance due to ionic species) .
Q. What safety protocols are critical when handling this compound in the lab?
- Store under inert gas (N₂/Ar) due to air sensitivity, and avoid prolonged exposure to light/moisture . Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation of vapors or dust. Dispose of waste via certified hazardous material services .
Advanced Research Questions
Q. How can substituent effects on the phenyl rings of this compound influence coordination behavior in metal complexes?
- Electron-withdrawing substituents (e.g., –NO₂) reduce electron density at sulfur, weakening metal-ligand bonds and altering redox potentials. Electron-donating groups (e.g., –OCH₃) enhance π-backbonding in Pt(II)/Pd(II) complexes, stabilizing square-planar geometries . Comparative studies using X-ray crystallography and cyclic voltammetry are recommended to quantify these effects .
Q. How can researchers resolve contradictions in magnetic susceptibility data for dinuclear complexes of this compound?
- Discrepancies may arise from mixed oxidation states or bridging vs. terminal ligand modes. Use SQUID magnetometry to measure μeff and correlate with X-ray structures. For example, antiferromagnetic coupling in dinuclear Pt(II) complexes may result in lower-than-expected μeff values, requiring DFT calculations to model spin states .
Q. What strategies enable the separation and analysis of cis/trans isomers of this compound?
- HPLC with chiral columns or crystallization-driven resolution can separate isomers. ¹H NMR distinguishes isomers via coupling constants (e.g., cis: J = 8–12 Hz; trans: J = 12–16 Hz). Stability studies under thermal/UV stress can reveal isomerization pathways .
Q. How does this compound perform as a ligand in supramolecular coordination polymers, and what structural insights can Hirshfeld surface analysis provide?
- The ligand’s flexible S–C–C–S backbone facilitates 2D/3D polymer formation with Ag(I) or Cu(I). Hirshfeld analysis quantifies intermolecular interactions (e.g., S···H, π-stacking), revealing how ligand conformation affects packing efficiency and porosity . Pair with PXRD and TGA to correlate structure with stability .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
